molecular formula C21H16N2O2 B2788032 3-((4-Phenoxyphenyl)imino)-1-methylindolin-2-one CAS No. 338414-72-5

3-((4-Phenoxyphenyl)imino)-1-methylindolin-2-one

Cat. No.: B2788032
CAS No.: 338414-72-5
M. Wt: 328.371
InChI Key: MMRDSTVCJDLTGG-LSDHQDQOSA-N
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Description

3-((4-Phenoxyphenyl)imino)-1-methylindolin-2-one is a synthetic organic compound with the molecular formula C21H16N2O2 It is characterized by the presence of an indolin-2-one core structure substituted with a phenoxyphenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Phenoxyphenyl)imino)-1-methylindolin-2-one typically involves the condensation of 4-phenoxyaniline with 1-methylindolin-2-one. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to facilitate the formation of the imino linkage.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-((4-Phenoxyphenyl)imino)-1-methylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-((4-Phenoxyphenyl)imino)-1-methylindolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-((4-Phenoxyphenyl)imino)-1-methylindolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular signaling pathways, leading to the modulation of cell proliferation, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Methoxyphenyl)imino)-1-methylindolin-2-one
  • 3-((4-Chlorophenyl)imino)-1-methylindolin-2-one
  • 3-((4-Bromophenyl)imino)-1-methylindolin-2-one

Uniqueness

3-((4-Phenoxyphenyl)imino)-1-methylindolin-2-one is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall biological activity compared to other similar compounds.

Properties

IUPAC Name

1-methyl-3-(4-phenoxyphenyl)iminoindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-23-19-10-6-5-9-18(19)20(21(23)24)22-15-11-13-17(14-12-15)25-16-7-3-2-4-8-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRDSTVCJDLTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC3=CC=C(C=C3)OC4=CC=CC=C4)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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